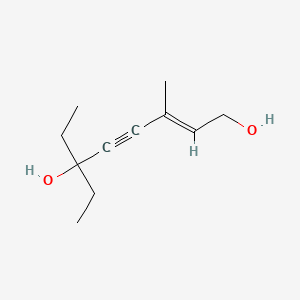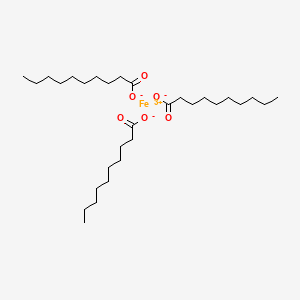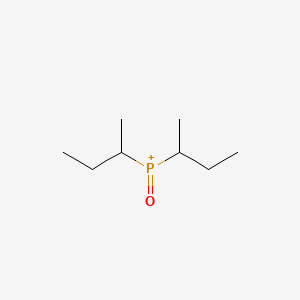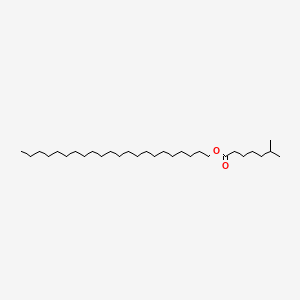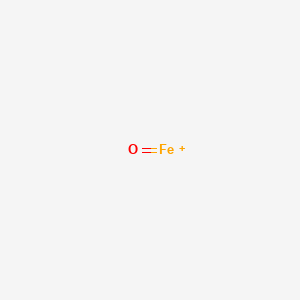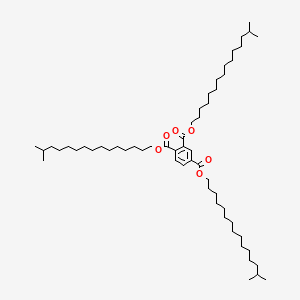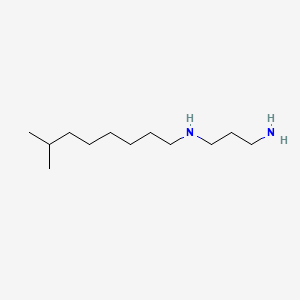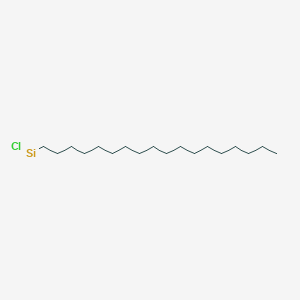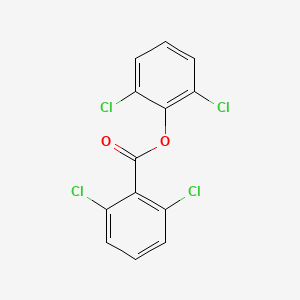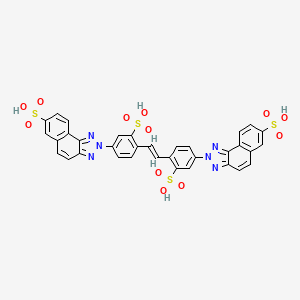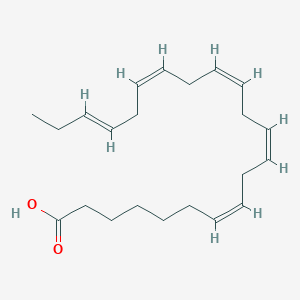
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- can be synthesized through the elongation and desaturation of eicosapentaenoic acid (EPA).
Industrial Production Methods
Industrial production of 7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- typically involves extraction from fish oils or deep-sea fish oils. The extraction process is followed by purification to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters and amides
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Alcohols and amines in the presence of acid or base catalysts
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides
Wissenschaftliche Forschungsanwendungen
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential benefits in cardiovascular health, anti-inflammatory properties, and neuroprotective effects.
Industry: Used in the formulation of dietary supplements and functional foods .
Wirkmechanismus
The mechanism of action of 7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators, such as resolvins, protectins, and maresins, which play roles in resolving inflammation and protecting tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with 20 carbon atoms and five double bonds.
Docosahexaenoic acid (DHA): An omega-3 fatty acid with 22 carbon atoms and six double bonds.
Osbond acid: An isomer of 7,10,13,16,19-Docosapentaenoic acid with double bonds in different positions
Uniqueness
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- is unique due to its specific double bond configuration and its role as an intermediate in the biosynthesis of DHA from EPA. This compound’s ability to produce specialized pro-resolving mediators distinguishes it from other similar fatty acids .
Eigenschaften
CAS-Nummer |
124020-08-2 |
|---|---|
Molekularformel |
C22H34O2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(7Z,10Z,13Z,16Z,19E)-docosa-7,10,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6-,10-9-,13-12-,16-15- |
InChI-Schlüssel |
YUFFSWGQGVEMMI-KBRNBYEHSA-N |
Isomerische SMILES |
CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



